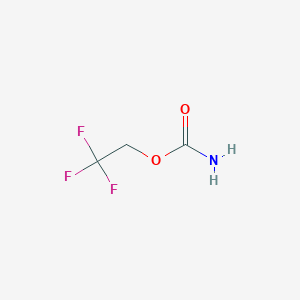

2,2,2-Trifluoroethyl carbamate

Description

Significance of the Trifluoroethyl Moiety in Organic Chemistry

The trifluoromethyl group (-CF3) is a cornerstone in the design of modern organic molecules, imparting a range of desirable properties. rsc.orgrsc.org Its strong electron-withdrawing nature, a consequence of fluorine's high electronegativity, significantly influences the electronic environment of the parent molecule. This electronic perturbation can alter reactivity, acidity, and intermolecular interactions.

The incorporation of a trifluoroethyl group, as seen in 2,2,2-trifluoroethyl carbamate (B1207046), brings about several key effects:

Enhanced Lipophilicity: The trifluoromethyl group is known to increase a molecule's lipophilicity, or its ability to dissolve in fats, oils, and non-polar solvents. This property is crucial in various applications as it can facilitate the transport of molecules across biological membranes.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This inherent stability is a valuable attribute in the design of long-lasting materials and compounds. smolecule.comvulcanchem.com

Modulation of Acidity: The electron-withdrawing effect of the trifluoromethyl group enhances the acidity of nearby protons. For instance, 2,2,2-trifluoroethanol (B45653) exhibits a significantly lower pKa compared to ethanol (B145695), making it a more effective nucleophile in certain reactions. smolecule.com

The robust and hydrophobic nature of the trifluoromethyl group has made it a fundamental functional group in the development of a wide array of organic compounds.

Overview of Carbamate Chemistry in Advanced Materials and Synthesis

Carbamates, also known as urethanes, are a class of organic compounds characterized by the -NHC(=O)O- functional group. wikipedia.org This moiety can be considered a hybrid of an amide and an ester, and this unique structure confers upon it a distinct set of properties. nih.govacs.org

Key aspects of carbamate chemistry include:

Structural Motif: The carbamate group is a key structural element in a multitude of chemical compounds, including those used in the polymer industry and as protecting groups in organic synthesis. nih.govnih.gov Polyurethanes, a major class of plastics, are polymers linked by carbamate groups. wikipedia.orguab.cat

Chemical Stability: Carbamates generally exhibit good chemical and proteolytic stability. nih.govacs.org This stability makes them useful as peptide bond surrogates in medicinal chemistry and as durable linkages in materials science. nih.gov

Synthetic Versatility: A variety of methods exist for the synthesis of carbamates. nih.gov One common approach involves the reaction of an alcohol with an isocyanate. nih.gov Another method is the reaction of an amine with a chloroformate. The development of one-pot syntheses, such as those utilizing bis(2,2,2-trifluoroethyl) carbonate, has further expanded the synthetic utility of carbamates. acs.orgacs.org

Carbamates are also integral to the synthesis of other important chemical structures. For example, ammonium (B1175870) carbamate is a key intermediate in the large-scale industrial production of urea (B33335). wikipedia.org

Scope and Research Focus of 2,2,2-Trifluoroethyl Carbamate Investigations

Research into this compound and its derivatives is driven by the synergistic effects of the trifluoroethyl and carbamate functionalities. Investigations are primarily centered on its role as a versatile building block in organic synthesis and its potential applications in materials science.

The primary synthesis of this compound itself is a key area of study, with methods being developed to optimize yield and purity. americanelements.com Beyond the parent molecule, a significant body of research is dedicated to the synthesis and characterization of more complex molecules that incorporate the this compound scaffold. These derivatives are being explored for a range of applications, leveraging the properties imparted by the fluorinated group and the carbamate linkage.

The combination of the trifluoroethyl group's stability and lipophilicity with the carbamate's structural and synthetic versatility makes this compound a compound of considerable interest for the creation of novel and advanced materials.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C3H4F3NO2 | americanelements.com |

| Molecular Weight | 143.07 g/mol | americanelements.com |

| Appearance | Powder | americanelements.com |

| Boiling Point | 154.1 °C at 760 mmHg | americanelements.com |

| Density | 1.407 g/cm³ | americanelements.com |

| IUPAC Name | This compound | americanelements.com |

| SMILES | C(C(F)(F)F)OC(=O)N | americanelements.com |

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoroethyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3NO2/c4-3(5,6)1-9-2(7)8/h1H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOAGYSGWIHKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429461 | |

| Record name | 2,2,2-Trifluoroethyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-37-0 | |

| Record name | 2,2,2-Trifluoroethyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoroethyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2,2 Trifluoroethyl Carbamate Derivatives

Traditional Carbamate (B1207046) Formation Approaches and Adaptations for Trifluoroethanol

Traditional methods for forming carbamates have been adapted to incorporate the 2,2,2-trifluoroethyl group. These adaptations are necessary due to the reduced nucleophilicity of 2,2,2-trifluoroethanol (B45653), which can impact reaction conditions and efficiency. tandfonline.com

Phosgene (B1210022) and Phosgene-Equivalent Reagents in Trifluoroethyl Carbamate Synthesis

The use of phosgene and its more safely handled equivalents is a cornerstone of carbamate synthesis. This method typically involves a two-step process: the reaction of 2,2,2-trifluoroethanol with a phosgene-type reagent to form a reactive intermediate, such as a chloroformate, followed by a reaction with an amine.

Commonly used reagents include phosgene (COCl₂), the liquid diphosgene, and the solid, crystalline bis(trichloromethyl) carbonate (triphosgene). sigmaaldrich.com Triphosgene (B27547) is often favored in laboratory and small-scale production settings because it is a solid, allowing for precise measurement and easier handling compared to gaseous phosgene, though it is still highly toxic. sigmaaldrich.comacs.org The reaction mechanism involves the in-situ generation of phosgene from triphosgene, which then reacts with the alcohol.

Other phosgene equivalents include carbonyldiimidazole (CDI) and various chloroformates like phenyl chloroformate. sigmaaldrich.comnih.gov For instance, the synthesis can proceed by reacting 2,2,2-trifluoroethanol with triphosgene or CDI to generate an intermediate that subsequently reacts with an amine in the presence of a base like triethylamine (B128534). The base is crucial for scavenging the hydrochloric acid byproduct, thereby preventing side reactions. In one specific application, triphosgene was used as an activating reagent to produce trifluoroethyl carbonyls. thno.org Similarly, α-CF3 alcohols can be reacted with phenyl chloroformate in the presence of pyridine (B92270) to create a carbonate intermediate. nih.gov

Table 1: Comparison of Phosgene and Phosgene-Equivalent Reagents

| Reagent | Formula | Physical State | Key Features |

| Phosgene | COCl₂ | Gas | Highly reactive but also highly toxic and difficult to handle. sigmaaldrich.com |

| Diphosgene | ClCOOCCl₃ | Liquid | A less volatile liquid alternative to phosgene. sigmaaldrich.com |

| Triphosgene (BTC) | (Cl₃CO)₂CO | Solid | Crystalline solid, easier to handle and measure than phosgene but still highly toxic; often used as a direct substitute. sigmaaldrich.comacs.org |

| Carbonyldiimidazole (CDI) | C₇H₆N₄O | Solid | A well-known and effective reagent for carbonylation reactions. sigmaaldrich.comorganic-chemistry.org |

| Phenyl Chloroformate | C₇H₅ClO₂ | Liquid | Used to create carbonate intermediates from alcohols. nih.gov |

Carbonylation and Carbon Dioxide Fixation Strategies

In an effort to move away from highly toxic phosgene, significant research has focused on using carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 feedstock for carbamate synthesis. nih.gov These methods are attractive due to their environmentally benign nature. nih.gov

One prominent strategy involves the reaction of amines with CO₂ to form carbamic acid ammonium (B1175870) salts, which can then be further reacted. nih.gov A mild and efficient library synthesis technique has been developed utilizing the DBU-catalyzed reaction of an amine and gaseous CO₂. acs.org The resulting carbamic acid intermediate can be dehydrated to form an isocyanate in situ, which is then trapped by 2,2,2-trifluoroethanol to yield the desired carbamate. organic-chemistry.orgacs.org

Another pathway involves a three-component reaction where an amine, CO₂, and an alkylating agent like 2,2,2-trifluoroethyl bromide are coupled under basic conditions. smolecule.com This process is promoted by bases such as cesium carbonate. google.com The mechanism involves the initial formation of a carbamate anion through CO₂ insertion into the amine N-H bond, followed by alkylation with the trifluoroethyl halide. smolecule.com

Furthermore, fluorinated dialkyl carbonates, such as bis(2,2,2-trifluoroethyl) carbonate, can be synthesized from CO₂ and 2,2,2-trifluoroethanol. researchgate.net This carbonate then serves as an environmentally benign substitute for phosgene, reacting smoothly with amines to produce 2,2,2-trifluoroethyl carbamates with high regioselectivity. nih.govacs.org

Table 2: Selected Carbon Dioxide Fixation Strategies for Carbamate Synthesis

| Reactants | Catalyst/Reagents | Intermediate | Key Features |

| Amine + CO₂ + Alcohol | DBU, Mitsunobu Reagents | Isocyanate | In situ generation of isocyanate from a primary amine-derived carbamic acid, which is then trapped by the alcohol. acs.org |

| Amine + CO₂ + 2,2,2-Trifluoroethyl Halide | Cesium Carbonate | Carbamate Anion | CO₂ insertion into the amine bond is followed by N-alkylation with the halide. smolecule.comgoogle.com |

| 2,2,2-Trifluoroethanol + CO₂ + Alkylating Agent | Strong Organic Base (e.g., DBU), Dehydrating Agent (e.g., Si(OR)₄), CeO₂ catalyst | Bis(2,2,2-trifluoroethyl) carbonate | Synthesis of a stable, reactive carbonate that acts as a phosgene equivalent for subsequent reaction with amines. researchgate.netnih.gov |

Alcoholysis of Urea (B33335) Pathways for Carbamate Formation

The alcoholysis of urea is another important non-phosgene route for synthesizing carbamates. This method is advantageous due to the low cost and wide availability of urea, favorable thermodynamics, and the fact that the ammonia (B1221849) byproduct can be recycled back into urea production. researchgate.net The process involves the direct reaction of an alcohol with urea to yield a carbamate and ammonia, typically requiring a catalyst to proceed efficiently. researchgate.net

While this method is well-established for simple alcohols, its application to 2,2,2-trifluoroethanol requires consideration of the alcohol's lower reactivity. tandfonline.com The general mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of urea. Various catalysts, including Lewis acids and metal oxides, have been developed to facilitate this transformation for a range of alcohols. researchgate.net For example, indium triflate has been shown to be an effective catalyst for the synthesis of primary carbamates from various alcohols and urea. organic-chemistry.org The development of suitable catalysts is key to adapting this pathway for the efficient synthesis of 2,2,2-trifluoroethyl carbamate.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of this compound. rsc.org

Catalyst Development for Environmentally Benign Routes

A major focus of green synthesis is the development of efficient and recyclable catalysts that can operate under mild conditions. In the context of this compound synthesis, this is most evident in the CO₂ fixation and urea alcoholysis routes.

For CO₂-based syntheses, catalysts are crucial for activating the thermodynamically stable CO₂ molecule. uantwerpen.be Transition-metal-free systems have gained significant attention. uantwerpen.be Organic bases like DBU are effective for capturing CO₂ and catalyzing its reaction with amines. acs.org Inorganic bases, particularly cesium carbonate, are highly effective in promoting the three-component coupling of amines, CO₂, and alkyl halides. smolecule.comgoogle.com Heterogeneous catalysts, such as CeO₂, are being developed for the synthesis of dialkyl carbonates from CO₂ and alcohols, offering benefits like easy separation and potential for recycling. researchgate.net

Solid acid catalysts also represent a class of environmentally benign options. Materials like K-10 montmorillonite (B579905) and Nafion-H are durable, easy to handle, and can be recycled. nih.gov Such catalysts are effective in various condensation reactions and can be applied under solvent-free conditions, further enhancing their green credentials. nih.gov

Table 3: Examples of Environmentally Benign Catalysts

| Catalyst | Type | Reaction Application | Green Advantage |

| DBU | Organic Base | CO₂ fixation with amines | Metal-free, operates under mild conditions. acs.orguantwerpen.be |

| Cesium Carbonate | Inorganic Base | Three-component carbamate synthesis (amine, CO₂, halide) | High efficiency in CO₂ utilization pathways. smolecule.comgoogle.com |

| CeO₂ | Heterogeneous Metal Oxide | Synthesis of dialkyl carbonates from CO₂ and alcohols | Recyclable solid catalyst. researchgate.net |

| K-10 Montmorillonite | Solid Acid (Clay) | Condensation reactions | Low cost, recyclable, enables solvent-free conditions. nih.gov |

| Indium Triflate | Lewis Acid | Alcoholysis of urea | Ecofriendly carbonyl source (urea), simple product isolation. organic-chemistry.org |

Solvent-Free and Atom-Economical Approaches

Atom economy, which measures the efficiency of a reaction in converting starting materials into the desired product, is a core principle of green chemistry. rsc.org Methods that incorporate all or most of the atoms from the reactants into the final product are highly desirable.

The direct fixation of carbon dioxide is an excellent example of an atom-economical approach, as it uses CO₂ as a building block. uantwerpen.be Similarly, the alcoholysis of urea is considered an efficient route, with ammonia as the only major byproduct. researchgate.net The development of one-pot procedures, where multiple reaction steps are carried out in a single reactor, also improves efficiency and reduces waste by avoiding the isolation and purification of intermediates. acs.org For example, a one-pot synthesis of unsymmetrical ureas from bis(2,2,2-trifluoroethyl) carbonate demonstrates this principle. acs.org

Solvent-free reactions further enhance the green profile of a synthesis by eliminating the need for potentially hazardous and difficult-to-recycle organic solvents. Several catalytic systems, particularly those using solid acid catalysts like K-10 montmorillonite, can be performed under solvent-free conditions, often at moderate temperatures. nih.gov Research has also explored solvent-free synthesis of trifluoroethyl esters using Cs₂CO₃ at room temperature, highlighting the potential for eliminating solvents in related carbamate syntheses. tandfonline.comresearchgate.net These approaches not only reduce environmental impact but can also simplify product purification.

Electrochemical Synthesis Methods for Carbamates

Electrochemical synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods for constructing carbamates. These methods leverage electrical current to drive redox reactions, often under mild conditions and with high selectivity, reducing the need for harsh chemical reagents.

Recent advancements have focused on the fixation of carbon dioxide (CO₂) with amines, providing a green pathway to carbamates. In 2019, an electrocatalytic method was reported for synthesizing carbamate derivatives using platinum electrodes in acetonitrile, demonstrating a direct route for CO₂ utilization. researchgate.net A further development is an electrocatalyzed three-component cascade reaction involving CO₂, amines, and N-alkenylsulfonamides, which efficiently produces novel carbamate compounds in an environmentally friendly manner. rsc.org This approach highlights the potential of electro-oxidation to promote multi-component reactions with CO₂. rsc.org The general comparison between traditional and electrochemical synthesis highlights the latter's potential for more sustainable processes. researchgate.net

Mediated electrolysis offers a way to perform oxidations at lower potentials, enhancing functional group tolerance. The Shono-type oxidation, a classic electrochemical method for functionalizing C-H bonds adjacent to nitrogen, has been adapted for cyclic carbamates. nih.gov By using aminoxyl mediators like PhCO₂ABNO or ketoABNO, the α-oxygenation of unactivated cyclic carbamates can proceed at an electrode potential approximately 1 V lower than that required for direct substrate oxidation. nih.gov This mediated approach prevents the degradation of sensitive functional groups that would not be compatible with conventional Shono oxidations. nih.gov The use of a 1-alkoxy-2,2,2-trifluoroethyl group, in place of a standard carbamate, has been shown to improve both regioselectivity and stereoselectivity in related electrochemical processes. nih.gov

| Electrochemical Method | Reactants | Key Features | Mediator/Catalyst | Reference(s) |

| CO₂ Fixation | CO₂, Amines, N-Alkenylsulfonamides | Green, three-component cascade reaction | Electrocatalysis | rsc.org |

| Direct Carbamoyloxylation | Arylketones, Amines, CO₂ | Metal-free, simple electrochemical oxidation | n-Bu₄NI | researchgate.net |

| Mediated Shono-Type Oxidation | Cyclic Carbamates, Water | Low potential α-oxygenation, high functional group tolerance | Aminoxyls (e.g., PhCO₂ABNO) | nih.gov |

| Indirect Anodic Oxidation | Schiff Bases | Two-phase system to prevent electrode passivation | NaI (Redox Catalyst) | chim.it |

Advanced Synthetic Strategies for Complex this compound Architectures

The construction of complex molecules containing the this compound moiety often requires sophisticated synthetic strategies that allow for high efficiency and control over the molecular architecture.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their atom economy and efficiency in generating molecular complexity. nih.govresearchgate.net Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly prominent. nih.govwikipedia.orgcsic.es

The Ugi four-component reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.govwikipedia.org This reaction is exceptionally modular, allowing for the creation of large chemical libraries. wikipedia.org The Passerini three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxyamide. researchgate.net While the ester linkage in Passerini products can be metabolically unstable, strategic design, such as using sterically hindered components, can improve hydrolytic stability. nih.gov The development of organocatalyzed versions of these reactions has further expanded their scope. csic.es

For the synthesis of trifluoroethylated compounds, reagents like bis(2,2,2-trifluoroethyl) carbonate serve as effective condensing agents in one-pot syntheses of unsymmetrical ureas, which are structurally analogous to carbamates. acs.org Similarly, 2,2,2-trifluoroethylthiocarbamate has been employed in the one-pot synthesis of complex heterocyclic structures like 5-(dialkylamino)tetrazoles, demonstrating the utility of trifluoroethylated building blocks in combinatorial chemistry. nih.gov

| Reaction Type | Components | Product | Key Features | Reference(s) |

| Ugi Reaction | Ketone/Aldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-amide | High atom economy, modular, single-step complexity | nih.govwikipedia.org |

| Passerini Reaction | Ketone/Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxyamide | Forms α-acyloxyamides, useful in combinatorial chemistry | researchgate.netacs.org |

| One-Pot Urea Synthesis | Two different amines, Bis(2,2,2-trifluoroethyl) carbonate | Unsymmetrical Urea | Efficient condensing agent, no special conditions required | acs.org |

| One-Pot Tetrazole Synthesis | Amines, 2,2,2-Trifluoroethylthiocarbamate, Sodium Azide | 5-(Dialkylamino)tetrazole | Forms complex heterocycles from a trifluoroethylated starting material | nih.gov |

Controlling the three-dimensional arrangement of atoms is critical in the synthesis of bioactive molecules. Several stereoselective strategies have been developed to produce specific isomers of trifluoroethyl carbamate derivatives.

One powerful approach is the use of chiral catalysts. For instance, a copper-catalyzed asymmetric three-component reaction of cyclic diaryliodoniums with CO₂ and amines provides direct access to axially chiral carbamates with high yields and excellent enantioselectivities. rsc.org The absolute configuration of the product is determined by the chirality of the ligand used in the catalytic system. rsc.org

Stereocontrolled rearrangement reactions are also valuable. The thieme-connect.comresearchgate.net-Wittig-Still rearrangement of allylic stannyl (B1234572) ethers derived from chiral precursors, such as isopropylidene L-threitol, can be used to establish specific stereocenters. nih.gov The diastereoselectivity of this rearrangement is influenced by the geometry (E/Z) of the starting allylic ether. The major diastereomer from this sequence was converted into a known 5-O-carbamoylpolyoxamic acid derivative, confirming its stereochemistry. nih.gov

Modern photoredox catalysis offers new routes for stereoselective functionalization. A visible-light-induced trifluoroethylation of enamides with 2,2,2-trifluoroethyl iodide proceeds in a highly regio- and stereoselective manner. acs.org This method allows for the synthesis of β-trifluoroethylated enamides, which are versatile intermediates that can be converted to trifluoroethyl-containing amines and ketones. acs.org DFT calculations suggest that the deprotonation of a carbocation intermediate is the stereoselectivity-determining step. acs.org Furthermore, the stereochemistry of the resulting enamides can often be modulated under acidic conditions. acs.org

| Stereoselective Method | Key Transformation | Stereochemical Control | Example Application | Reference(s) |

| Catalytic Asymmetric Synthesis | Copper-catalyzed ring-opening | Chiral Ligand | Synthesis of axially chiral carbamates | rsc.org |

| thieme-connect.comresearchgate.net-Wittig-Still Rearrangement | Rearrangement of allylic stannyl ethers | Chiral Substrate Control | Synthesis of 5-O-carbamoylpolyoxamic acid derivative | nih.gov |

| Photoredox Catalysis | C(sp²)–H Trifluoroethylation of enamides | Kinetically controlled deprotonation | Synthesis of geometrically defined β-trifluoroethylated enamides | acs.org |

| Asymmetric [3+2] Cycloaddition | Cycloaddition of N-2,2,2-trifluoroethylisatin ketimines | Dinuclear Zinc Catalyst with Chiral Ligand | Construction of CF₃-containing spiro[benzofuran-pyrrolidine] derivatives | rsc.org |

Carbamoyl (B1232498) fluorides are versatile and increasingly important electrophilic building blocks for the synthesis of amides, ureas, and carbamates. thieme-connect.comthieme-connect.com Their reactivity, often enhanced by the unique properties of the C-F bond, makes them valuable intermediates. researcher.life A variety of methods have been developed for their synthesis, particularly from readily available secondary amines.

Historically, the synthesis involved converting amines to carbamoyl chlorides using toxic phosgene, followed by a halide exchange reaction. yorku.ca Direct synthesis from amines using difluorophosgene (COF₂) is possible but is hampered by the high toxicity and handling difficulties of COF₂. yorku.ca Consequently, significant research has focused on developing safer, in-situ sources of difluorophosgene or alternative fluorinating strategies. thieme-connect.comyorku.ca

Modern methods often employ difluorophosgene surrogates. For example, a combination of (triphenylphosphonio)difluoroacetate (B2812620) (PDFA) as a difluorocarbene source and a pyridine N-oxide as an oxidant can generate the necessary electrophile to react with secondary amines, producing carbamoyl fluorides with wide functional group tolerance. yorku.ca Another approach uses CO₂ as an inexpensive C1 source in conjunction with a deoxyfluorinating reagent. researchgate.net The reaction of secondary amines with (Me₄N)SCF₃ leads to the rapid and quantitative formation of thiocarbamoyl fluorides, which can then be converted to valuable N-CF₃ amines using silver fluoride (B91410) (AgF). nih.gov This two-step, one-pot procedure showcases a formal umpolung strategy and is notable for its mild conditions and high functional group tolerance. nih.gov

| Reagent/Method | Starting Material | Product | Key Features | Reference(s) |

| Difluorophosgene (or in-situ equivalent) | Secondary Amines | Carbamoyl Fluoride | Direct but often uses toxic or sensitive reagents (e.g., AgOCF₃) | thieme-connect.comyorku.ca |

| Difluorocarbene Source + Oxidant | Secondary Amines | Carbamoyl Fluoride | Avoids handling COF₂ directly; uses bench-stable precursors like PDFA | yorku.ca |

| CO₂ + Deoxyfluorinating Reagent | Secondary Amines | Carbamoyl Fluoride | Utilizes inexpensive CO₂ as a C1 source | researchgate.net |

| (Me₄N)SCF₃ then AgF | Secondary Amines | N-CF₃ Amine (via Thiocarbamoyl Fluoride) | Mild, one-pot, high functional group tolerance | nih.gov |

| 1,1′-Carbonyldiimidazole (CDI) then KF | Secondary Amines | Carbamoyl Fluoride | Three-step, avoids highly toxic reagents, scalable | researchgate.net |

Reactivity and Mechanistic Investigations of 2,2,2 Trifluoroethyl Carbamates

Fundamental Reaction Pathways of the Carbamate (B1207046) Moiety

The carbamate group (-O-C(=O)-N<) is an ester of carbamic acid and exhibits a range of reactivities, including nucleophilic substitution, redox transformations, and hydrolysis. These pathways are central to its role as a versatile functional group in organic synthesis and medicinal chemistry. nih.govacs.org

The carbonyl carbon of the carbamate is electrophilic and serves as a primary site for nucleophilic attack. This reactivity is fundamental to both the synthesis and subsequent transformations of 2,2,2-trifluoroethyl carbamates.

A common synthetic route involves the nucleophilic substitution of a chloroformate by an amine. For instance, the reaction of an amine with 2,2,2-trifluoroethyl chloroformate in the presence of a base like triethylamine (B128534) yields the corresponding 2,2,2-trifluoroethyl carbamate. vulcanchem.com Similarly, bis(2,2,2-trifluoroethyl) carbonate can act as a carbamoylating agent, reacting smoothly with alkyl amines to regioselectively form this compound intermediates. acs.org These intermediates can then undergo further nucleophilic substitution by another amine to produce unsymmetrical ureas, highlighting the carbamate's utility as a reactive intermediate. acs.org

The carbamate moiety itself can be attacked by various nucleophiles, such as amines or thiols, often facilitated by a base, leading to the formation of substituted carbamates or other derivatives. This reactivity is crucial in the context of covalent inhibitors, where the carbamate acts as an electrophile that covalently modifies nucleophilic residues (e.g., serine) in enzyme active sites. nih.gov

| Reaction Type | Reagents | Product Type | Reference |

| Carbamate Synthesis | Amine + 2,2,2-Trifluoroethyl Chloroformate | This compound | vulcanchem.com |

| Carbamate Synthesis | Amine + Bis(2,2,2-trifluoroethyl) carbonate | This compound | acs.org |

| Urea (B33335) Synthesis | This compound + Amine | Unsymmetrical Urea | acs.org |

| Covalent Modification | This compound + Enzyme Nucleophile | Covalently Modified Enzyme | nih.gov |

Oxidation: The molecule can be oxidized using strong oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide. The outcome of such reactions typically involves the transformation of other functional groups within the molecule, leading to products like carboxylic acids or ketones.

Reduction: Reduction of 2,2,2-trifluoroethyl carbamates can be achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.com This process can lead to the cleavage of the carbamate bond, resulting in the formation of the corresponding amines or alcohols. In the context of platinum-based anticancer prodrugs, Pt(IV) complexes bearing carbamate ligands are designed to be reduced within cells to the active Pt(II) species. researchgate.net

| Transformation | Typical Reagent(s) | Major Product(s) | Reference |

| Oxidation | Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂) | Carboxylic acids, Ketones | |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Amines, Alcohols | smolecule.com |

The hydrolytic stability of the carbamate linkage is of significant interest, particularly in the fields of medicinal chemistry and materials science. nih.govacs.org Carbamates can undergo hydrolysis under either acidic or basic conditions, which cleaves the ester bond to yield an alcohol, an amine, and carbon dioxide. smolecule.com

The mechanism of hydrolysis is highly dependent on the substituents. A kinetic study of the basic hydrolysis of N-(4-nitrophenyl)carbamates revealed that the degradation mechanism is profoundly influenced by the alcohol moiety. publish.csiro.auresearchgate.net While the methyl carbamate analogue was found to decompose via a standard bimolecular acyl substitution (BAC2) mechanism, the this compound derivative decomposed via an E1cB (Elimination Unimolecular conjugate Base) mechanism. publish.csiro.auresearchgate.net This alternative pathway involves the initial deprotonation of the carbamate nitrogen, followed by the expulsion of the 2,2,2-trifluoroethoxide leaving group. publish.csiro.au This mechanistic shift underscores the significant role the fluorinated group plays in the carbamate's reactivity.

The stability of the carbamate bond can be tuned; for example, it is generally more stable than an ester but can be designed to be a metabolically labile group in prodrugs. acs.orgvulcanchem.com In comparison to other functional groups, carbamates are generally considered less stable to hydrolysis than corresponding sulfonamides. vulcanchem.com

Oxidative and Reductive Transformations

Influence of the 2,2,2-Trifluoroethyl Group on Reactivity

The substitution of a non-fluorinated ethyl group with a 2,2,2-trifluoroethyl group has profound consequences for the electronic properties and reactivity of the carbamate.

The primary influence of the 2,2,2-trifluoroethyl group is its powerful electron-withdrawing inductive effect (-I effect). The three highly electronegative fluorine atoms polarize the C-F bonds, creating a strong dipole that withdraws electron density from the rest of the molecule. rsc.orgrsc.orgvaia.com This effect is transmitted through the two-carbon linker to the carbamate functionality.

This strong inductive pull has several key consequences:

Increased Electrophilicity: The electron density at the carbamate's carbonyl carbon is significantly reduced, enhancing its electrophilicity. This makes the carbamate more susceptible to attack by nucleophiles. nih.gov

Enhanced Acidity of Precursor Alcohol: The inductive effect stabilizes the corresponding alkoxide (trifluoroethoxide), making 2,2,2-trifluoroethanol (B45653) significantly more acidic (pKa ≈ 12.4) than ethanol (B145695) (pKa ≈ 16). acs.orgsmolecule.com

Stabilization of Intermediates: The electron-withdrawing nature of the group can stabilize intermediates formed during reactions, such as during the deprotection of an amine where the carbamate is used as a protecting group.

Modulation of Basicity: When attached to a nitrogen-containing molecule, the trifluoroethyl carbamate group can lower the basicity of nearby amine functionalities.

The strength of this effect is quantified by the Hammett parameter; the trifluoroethyl group has been reported to have a σmeta value of 0.43, confirming its strong electron-withdrawing character. vulcanchem.com

The ability of the 2,2,2-trifluoroethoxide to function as a good leaving group is a direct consequence of the electronic effects discussed above. The stability of an anion is correlated with its effectiveness as a leaving group. Because 2,2,2-trifluoroethanol is a relatively strong acid for an alcohol, its conjugate base, 2,2,2-trifluoroethoxide, is a stable anion and therefore a competent leaving group. acs.orgsmolecule.com

The reactivity of carbamates as acylating agents is directly tied to the pKa of the corresponding alcohol leaving group. In a comparative study of various carbamate-based inhibitors for serine hydrolases, the reactivity was shown to correlate with the electrophilicity of the carbamate, which is governed by the leaving group. nih.gov The O-trifluoroethyl (TFE) carbamate was found to be a moderately potent inhibitor, significantly more reactive than its O-phenyl carbamate counterpart but less reactive than carbamates with more activated leaving groups like O-p-nitrophenyl (PNP) or O-hexafluoroisopropyl (HFIP). nih.gov

This hierarchy demonstrates that the 2,2,2-trifluoroethyl group provides a balance of reactivity and stability, making it a useful moiety for tuning the electrophilic character of the carbamate group.

| Carbamate Leaving Group | Relative Reactivity | Rationale | Reference |

| p-Nitrophenyl (PNP) | Highest | Excellent leaving group due to resonance stabilization of the phenoxide. | nih.gov |

| Hexafluoroisopropyl (HFIP) | High | Very good leaving group due to strong inductive effect of two CF₃ groups. | nih.gov |

| 2,2,2-Trifluoroethyl (TFE) | Moderate | Good leaving group due to inductive effect of one CF₃ group. | nih.gov |

| Phenyl | Low | Poorer leaving group compared to activated phenols or fluoroalkoxides. | nih.gov |

Stereoelectronic Effects and Conformational Dynamics (E/Z-Isomerization)

The conformational behavior of carbamates, including 2,2,2-trifluoroethyl derivatives, is characterized by hindered rotation around the central carbon-nitrogen (C–N) bond. This phenomenon gives rise to distinct E/Z-isomers. missouri.edu The delocalization of the nitrogen lone pair electrons into the carbonyl group imparts partial double-bond character to the C–N bond, creating a significant rotational barrier. nih.gov The presence of the electron-withdrawing 2,2,2-trifluoroethyl group attached to the nitrogen atom significantly influences these dynamics.

Investigations using variable temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in quantifying the energetics of this isomerization. For instance, in N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate, the -CH₂CF₃ group serves as a sensitive reporter for the rotational isomerism, allowing for the observation of separate signals for the E and Z conformers at low temperatures. mst.eduresearchgate.net As the temperature increases, these signals broaden and eventually coalesce, a process that can be analyzed using Eyring-Polanyi theory to determine the activation barrier (ΔG‡) for the E/Z-isomerization. mst.edu Experimental measurements for this compound yielded a rotational barrier of 15.65 ± 0.13 kcal/mol. mst.eduresearchgate.netresearchgate.net

Computational studies, particularly those employing Potential Energy Surface (PES) analyses, provide deeper mechanistic insight. nih.govresearchgate.net These studies on model systems like N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate reveal that while the ground state minima feature an essentially sp²-hybridized nitrogen, the transition state (TS) structures for rotation involve significant N-pyramidalization. missouri.edunih.gov The stability of these transition states is governed by a complex interplay of stereoelectronic effects, including the minimization of repulsion between the nitrogen lone pair (NLP) and the carbonyl group, negative hyperconjugation (NLP→σ*(CO)), and intramolecular electrostatic stabilizations. researchgate.netnih.gov The computed barrier for the model system shows excellent agreement with experimentally measured values, validating the theoretical approach. researchgate.netnih.gov

The presence of the trifluoroethyl group is a key factor. Extensive computational studies have shown that for N-Boc protected intermediates containing a trifluoroethyl group, two distinct quartets for the -CF₃ group are observable in the ¹³C NMR spectra, which are assigned to the E/Z rotational isomers around the N-CO₂R carbamate bond. digitellinc.com This observation underscores the impact of the fluorinated substituent on the electronic environment and conformational preferences of the molecule.

Experimental and Computed Rotational Barriers for N-(2,2,2-Trifluoroethyl) Carbamates

| Compound | Method | Parameter | Value | Reference |

|---|---|---|---|---|

| N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate | VT-NMR Spectroscopy | ΔG‡ (Rotational Barrier) | 15.65 ± 0.13 kcal/mol | mst.edu, researchgate.net, researchgate.net |

| N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate | Computational (PES Analysis) | Computed Rotational Barrier | In agreement with experimental values | nih.gov, researchgate.net |

Mechanistic Studies of Specific Transformations Involving 2,2,2-Trifluoroethyl Carbamates

Carbamates are versatile precursors for the generation of nitrene intermediates, which can subsequently undergo C–H amination reactions. snnu.edu.cn Transition metal catalysts, particularly those based on rhodium and silver, are effective in promoting these transformations. rhhz.netresearchgate.net The general strategy involves the in-situ generation of a metal-nitrenoid species from the carbamate, which then inserts into a C–H bond. snnu.edu.cn While N-oxygen-substituted carbamates, such as N-tosyloxycarbamates, are common nitrene sources, the underlying principles apply to other carbamate derivatives. snnu.edu.cnrhhz.net

Rhodium(II) carboxylate complexes, such as Rh₂(esp)₂, are highly effective catalysts for intramolecular C–H amination of carbamates to form valuable oxazolidinone heterocycles. snnu.edu.cnrhhz.net Density Functional Theory (DFT) studies on these rhodium-catalyzed reactions suggest a concerted C–H insertion pathway via a Rh-nitrene species is favored, with the C–H insertion being the rate-limiting step. researchgate.net For intermolecular reactions, rhodium catalysts can achieve C–H amination of various hydrocarbons. snnu.edu.cnresearchgate.net

Silver-based catalysts have also been employed for intramolecular C(sp³)–H amination of carbamates. rhhz.net The choice of ligand is crucial for catalytic activity. rhhz.net The electron-withdrawing nature of the trifluoroethyl group in this compound influences the reactivity of the nitrene intermediate. This group makes the nitrogen atom more electrophilic, potentially enhancing its reactivity towards C–H insertion. The mechanism for intermolecular C–H amination is generally believed to proceed through a triplet stepwise pathway. researchgate.net

Catalysts Used in Carbamate-Based C-H Amination

| Catalyst Family | Typical Catalyst | Transformation Type | Reference |

|---|---|---|---|

| Rhodium | Rh₂(esp)₂, Rh₂(S-TCPTAD)₄ | Intramolecular and Intermolecular C-H Amination | snnu.edu.cn, rhhz.net |

| Silver | AgNO₃ with ligands | Intramolecular C-H Amination | rhhz.net |

Palladium-catalyzed C–H functionalization is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds directly from C–H bonds. In many cases, a directing group on the substrate is used to control the regioselectivity of the reaction, typically favoring the ortho position. scienceopen.comnih.gov A carbamate group can serve as an effective directing group in the C–H functionalization of aniline (B41778) derivatives. nih.gov

When a 2,2,2-trifluoroethylamine (B1214592) derivative is protected as a carbamate, this directing capability can be harnessed. The reaction generally proceeds through a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle. nih.gov A key mechanistic step is the chelation-assisted C–H activation, where the carbamate's carbonyl oxygen coordinates to the Pd(II) center, positioning it to activate a nearby C–H bond via a Concerted Metalation-Deprotonation (CMD) pathway. scienceopen.comnih.gov This forms a cyclopalladated intermediate. nih.gov

This palladacycle can then react with various coupling partners. For example, in C–H arylation with aryldiazonium salts, the palladacycle undergoes oxidative addition to generate a high-valent Pd(IV) intermediate. nih.gov Subsequent reductive elimination furnishes the ortho-arylated product and regenerates a Pd(II) species. nih.gov Kinetic isotope effect studies showing a K_H/K_D value of 4.2 indicate that the C–H activation step is the rate-determining step in this process. nih.gov The carbamate group, including a this compound, is crucial for directing the palladium catalyst to the desired position and facilitating the C–H cleavage.

The this compound group can be used as a protecting group for amines. Its removal, or deprotection, is a critical step in multi-step synthesis. The strong electron-withdrawing nature of the trifluoroethyl group significantly influences the stability and cleavage of the carbamate. This effect makes the carbamate linkage susceptible to cleavage under specific catalytic conditions.

One common method for the deprotection of carbamate groups is hydrolysis under acidic or basic conditions. smolecule.com For 2,2,2-trifluoroethyl carbamates, the mechanism of acidic hydrolysis involves protonation of the carbonyl oxygen, which facilitates nucleophilic attack and subsequent cleavage.

Applications of 2,2,2 Trifluoroethyl Carbamate in Advanced Chemical Research

2,2,2-Trifluoroethyl Carbamate (B1207046) as a Synthon in Organic Synthesis

A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. 2,2,2-Trifluoroethyl carbamate and related structures have emerged as powerful synthons, prized for their reactivity and the unique characteristics they introduce into target molecules.

Building Blocks for Complex Molecular Architectures

Derivatives of this compound, particularly N-2,2,2-trifluoroethylisatin ketimines, have been recognized as important building blocks since 2015 for constructing complex, biologically relevant scaffolds. mdpi.comnih.gov These ketimines act as effective 1,3-dipoles in various cycloaddition reactions, providing access to intricate molecular frameworks containing the valuable trifluoromethyl group. mdpi.com

A key application is the synthesis of spirooxindole derivatives, which are prominent motifs in many natural products and pharmaceuticals. In one example, an organocatalytic asymmetric [3+2] cycloaddition reaction between N-2,2,2-trifluoroethylisatin ketimines and methyleneindolinones yields trifluoromethyl-containing spirooxindoles with excellent yields (84–99%) and high stereoselectivity. mdpi.com This method provides a reliable pathway to potentially bioactive compounds.

Furthermore, the principles of using amine-derived building blocks have been extended to the modular, one-pot synthesis of tetrahydrocarboline-type indole (B1671886) alkaloids. nih.gov This approach utilizes simple starting materials—such as 2-methyl indoles, formaldehyde, and various amino acid derivatives—to rapidly assemble complex alkaloid structures. nih.govnih.gov The ability to directly incorporate functionality from amino acids demonstrates the power of such multicomponent strategies in creating diverse molecular libraries for drug discovery. nih.gov

Reagents in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.gov These reactions are valued for their atom economy and ability to rapidly generate molecular complexity. nih.gov

N-2,2,2-trifluoroethylisatin ketimines have proven to be effective reagents in MCRs and cascade reactions. nih.gov They participate in various transformations, including cycloadditions, to produce complex heterocyclic systems. nih.gov For instance, they have been used in catalytic asymmetric [3+2] cycloaddition reactions to synthesize α-trifluoromethyl homoallylic amine derivatives in high yields (82-99%) and with good to excellent enantioselectivities (75-99% ee). mdpi.com

In a different approach, O-2,2,2-trifluoroethyl carbamate has been incorporated into carboxylic acid components for use in the Ugi multicomponent reaction. rsc.org This strategy allows for the synthesis of peptoids bearing an activated carbamate moiety. The carbamate is stable under the neutral or weakly acidic conditions of the Ugi reaction but can subsequently react with amines under basic conditions to form urea (B33335) bonds, enabling the conjugation of oligonucleotides for the creation of DNA-encoded libraries (DELs). rsc.org

Precursors for Urea and Semicarbazide (B1199961) Derivatives

2,2,2-Trifluoroethyl carbamates, generated in situ from reagents like bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethyl chloroformate, are excellent precursors for synthesizing ureas and semicarbazides. researchgate.netthieme-connect.de Urea and semicarbazide motifs are prevalent in pharmaceuticals, agrochemicals, and as synthetic intermediates. researchgate.netnih.govmasterorganicchemistry.com

A facile, one-pot, two-step approach has been developed for the synthesis of 4-substituted semicarbazides. researchgate.netthieme-connect.de The process involves the initial formation of a this compound from a primary or secondary amine, followed by the addition of hydrazine (B178648). researchgate.netthieme-connect.de The moderate reactivity of the trifluoroethyl carbamate intermediate is crucial; it allows for a clean and rapid reaction with the hydrazine nucleophile while preventing the formation of undesired symmetrical urea byproducts. researchgate.net This method is scalable and has been used to generate diverse libraries of semicarbazides in good yields and high purity. researchgate.net

The research findings below showcase the versatility of this method with various amines.

| Starting Amine | Carbamate Precursor | Product (4-Substituted Semicarbazide) | Isolated Yield (%) |

|---|---|---|---|

| Cyclohexylamine | Bis(2,2,2-trifluoroethyl) carbonate | 4-Cyclohexylsemicarbazide | 81% |

| Pyrrolidine | Bis(2,2,2-trifluoroethyl) carbonate | Pyrrolidine-1-carboxamide | 75% |

| Aniline (B41778) | 2,2,2-Trifluoroethyl chloroformate | 4-Phenylsemicarbazide | 78% |

| Benzylamine | Bis(2,2,2-trifluoroethyl) carbonate | 4-Benzylsemicarbazide | 85% |

| Morpholine | Bis(2,2,2-trifluoroethyl) carbonate | N-Aminomorpholine-4-carboxamide | 82% |

Table 1. Synthesis of 4-Substituted Semicarbazides via this compound Intermediates. Data sourced from Bogolubsky et al. (2014). researchgate.net

Functional Group Protection Strategies Employing Trifluoroethyl Moieties

The stability and unique reactivity of trifluoroethyl groups make them suitable for use in protecting groups, which are essential for preventing unwanted reactions at specific sites during complex multi-step syntheses.

Amine and Amino Acid Protection using Trifluoroethyl Carbamates

Carbamates are one of the most common and useful protecting groups for amines, particularly in the synthesis of peptides. masterorganicchemistry.commissouri.edu The electron-withdrawing nature of the trifluoroethyl group in 2,2,2-trifluoroethyl carbamates can stabilize intermediates during deprotection steps.

In one synthetic application, a trifluoroethyl carbamate was used to protect a secondary amine. nih.gov The protection was achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a tertiary carbamate, which was stable under the basic conditions required for subsequent reaction steps. nih.gov While this example uses a Boc group to protect an already trifluoroethylated amine, it highlights the compatibility of the trifluoroethyl moiety within standard protection strategies. More directly, 2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate showcases the use of the trifluoroethyl carbamate group to protect an amine (propargylamine) for use in further synthesis.

Trifluoroethyl Ethers as Alcohol Protecting Groups

The 2,2,2-trifluoroethyl (TFE) ether has been introduced as a robust and small protecting group for alcohols. nih.govcapes.gov.br It demonstrates stability across a wide range of reaction conditions, making it strategically valuable in total synthesis. capes.gov.br The first strategic use of a TFE ether as a protecting group was reported in the total synthesis of vinigrol. nih.govcapes.gov.br

TFE ethers can be formed through several methods, including Mitsunobu reactions with trifluoroethanol or copper-catalyzed cross-couplings. capes.gov.br The strong inductive effect of the trifluoromethyl group facilitates these reactions. capes.gov.br

Deprotection of TFE ethers can be achieved under specific base-mediated conditions, which distinguishes them from standard alkyl ethers. nih.govcapes.gov.br Two primary strategies for removal have been demonstrated, as summarized in the table below.

| Method | Reagents | Key Intermediate | Outcome |

|---|---|---|---|

| Method A | 1. LDA 2. Catalytic OsO₄ | Difluorovinyl ether | Cleavage of the intermediate via dihydroxylation to release the alcohol. nih.govcapes.gov.br |

| Method B | 1. LDA 2. MoOPH (in situ trap) | Difluorovinyl anion | Trapping of the anion with an electrophilic oxygen source to form a labile difluoroacetate, which then decomposes to release the alcohol. nih.govcapes.gov.br |

Table 2. Base-Mediated Deprotection Strategies for Trifluoroethyl (TFE) Ethers. nih.govcapes.gov.br

Additionally, photoremovable protecting groups based on 1-(o-nitrophenyl)-2,2,2-trifluoroethyl ether derivatives have been developed. These groups are stable but can be cleaved efficiently upon photolysis, offering a mild and orthogonal deprotection strategy useful in biological chemistry.

Orthogonal Protecting Group Strategies in Complex Syntheses

In the intricate field of multi-step organic synthesis, particularly in peptide and complex molecule construction, the strategic use of protecting groups is paramount. Orthogonal protecting group strategies involve the use of multiple protecting groups in a single molecule, each of which can be removed under a specific set of conditions without affecting the others. This allows for the selective deprotection and subsequent reaction at different sites within the molecule.

The 2,2,2-trifluoroethyl (TFE) group, when part of a carbamate, can serve as a robust protecting group for amines. Carbamates, in general, are effective at temporarily reducing the nucleophilicity of amines, thereby preventing them from reacting with electrophiles while other parts of the molecule undergo transformation. organic-chemistry.org The stability of the TFE-carbamate under various conditions makes it a valuable component in orthogonal protection schemes. For instance, while a tert-butyloxycarbonyl (Boc) group is readily cleaved under acidic conditions and a fluorenylmethyloxycarbonyl (Fmoc) group is removed by base, a TFE-protected amine might require different, more specific conditions for deprotection. organic-chemistry.orgmasterorganicchemistry.com This differential reactivity is the cornerstone of orthogonal synthesis, enabling chemists to build complex molecular architectures with high precision. masterorganicchemistry.com

The 2,2,2-trifluoroethyl group has been utilized as a protecting group for sulfonates as well, where it demonstrates significant stability to acidic conditions. researchgate.net This acid stability is a key feature that allows for its use in conjunction with acid-labile protecting groups in an orthogonal strategy. researchgate.net Although the direct deprotection of a this compound is less commonly detailed than its role in providing stability, its resistance to certain reagents allows other protecting groups to be selectively removed. The choice of protecting groups is critical, and they must be stable throughout the intermediate steps of a synthesis and be removable in high yield without interfering with other functional groups. organic-chemistry.org

Role in Polymer Chemistry and Material Science

Monomer Units for Sequence-Defined Polymers

Carbamates are an emerging and important class of backbones for the creation of sequence-defined, non-natural (abiotic) polymers. nih.gov The ability to control the primary sequence of these polymers opens up possibilities for designing new functional materials from the ground up. nih.gov this compound can serve as a monomer or a precursor to a monomer unit in the synthesis of these advanced polymers.

Research into the conformational properties of carbamate monomers has shown that, compared to amino acid building blocks in peptides, carbamates can be more rigid. nih.gov This rigidity is thought to arise from the extended delocalization of π-electrons along the polymer backbone. nih.gov Interestingly, while peptides typically favor a trans configuration for their amide bonds, carbamates can have energetically stable cis configurations. nih.gov This structural difference provides a unique platform for the design of novel polymer structures and functions. The specific properties of the 2,2,2-trifluoroethyl group, such as its high electronegativity and steric bulk, can further influence the conformational preferences and ultimately the macroscopic properties of the resulting sequence-defined polymer.

Linkages in Recyclable Thermosets

Thermosetting polymers are known for their mechanical robustness and thermal stability, which stem from their covalently cross-linked networks. researchgate.netacs.org However, these cross-links also make them notoriously difficult to recycle. researchgate.netacs.org A promising strategy to address this challenge is the development of covalent adaptable networks (CANs), also known as vitrimers, which combine the durability of thermosets with the recyclability of thermoplastics. researchgate.net

This compound can be incorporated as a dynamic linkage in such recyclable thermosets. The key is the reversible nature of the carbamate bond under certain conditions. For instance, a strong electron-withdrawing group, like the trifluoromethyl group, can lower the dissociation temperature of certain carbamate bonds, such as phenol-carbamate bonds. mdpi.com This allows the cross-linked network to be broken and reformed upon heating, enabling the material to be reprocessed and recycled. This approach has been demonstrated in polyurethane elastomers where the reprocessing was achieved by hot-pressing, and the chemical structure of the material was confirmed to be unchanged after recycling. mdpi.com

Phosgene-Free Synthesis of Polycarbonates and Polyurethanes

The traditional industrial synthesis of polycarbonates and polyurethanes often relies on the use of highly toxic phosgene (B1210022). researchgate.netgoogle.comd-nb.info Developing phosgene-free synthetic routes is a major goal in green chemistry. This compound and its derivatives are key players in these safer, more environmentally benign processes.

One approach involves the use of fluorinated dialkyl carbonates, which can be produced from carbon dioxide, as substitutes for phosgene. researchgate.net For example, bis(2,2,2-trifluoroethyl) carbonate can be synthesized and then used in the production of polycarbonates. researchgate.net Another phosgene-free method for preparing carbamates involves reacting a compound containing an amine group with an alkylating agent in the presence of carbon dioxide and a base like cesium carbonate. google.com This method proceeds under ambient conditions and produces carbamates in high yields with minimal byproducts. google.com These carbamates can then be used as monomers in the synthesis of polyurethanes and other polymers, completely avoiding the use of hazardous phosgene.

Contributions to Energy Storage Technologies

Fluorinated Carbamates as Electrolyte Components in Lithium-Ion Batteries

The performance and safety of lithium-ion batteries (LIBs) are critically dependent on the properties of the electrolyte. Standard electrolytes are often flammable and have limitations at high voltages and extreme temperatures. Fluorinated compounds are being extensively investigated as electrolyte additives or co-solvents to address these issues. cas.cn

Partially fluorinated carbamates, including derivatives of this compound, have been studied as electrolyte co-solvents. cas.cn The presence of fluorine imparts several desirable properties, such as lower flammability, increased stability towards oxidation, and favorable formation of the solid-electrolyte interphase (SEI) on the anode. cas.cnacs.org A stable and effective SEI is crucial for preventing electrolyte decomposition and ensuring long cycle life. diva-portal.org

In-depth Analysis of this compound in Advanced Chemical Research Is Currently Limited

Extensive research into the specific applications of the chemical compound This compound in advanced battery technologies, particularly concerning its influence on the Solid-Electrolyte Interphase (SEI), thermal stability, and high-voltage performance, reveals a significant lack of available data and detailed studies. While the broader class of fluorinated compounds is of great interest in battery research, specific findings for this compound are not substantially present in publicly accessible scientific literature.

Research in the field of lithium-ion battery electrolytes frequently explores fluorinated carbonates and other derivatives for their potential to enhance safety and performance. Compounds that are structurally similar, such as bis(2,2,2-trifluoroethyl) carbonate (TFEC) , methyl(2,2,2-trifluoroethyl) carbonate (FEMC) , and ethyl-2,2,2-trifluoroethyl carbonate (ETFEC) , have been investigated for their roles in forming stable SEI layers, improving thermal resilience, and enabling high-voltage operation. acs.orgresearchgate.netsigmaaldrich.com

For instance, studies on partially fluorinated carbamates have been conducted, including the related compound 2,2,2-trifluoroethyl N,N-dimethyl carbamate . cas.cn This research touched upon its potential for creating favorable SEI films and its low flammability. cas.cn However, the same study concluded that the fluorinated carbonate analogues demonstrated superior characteristics for electrolyte applications, and did not provide in-depth performance data for the carbamate. cas.cn

Due to the scarcity of direct research findings on This compound itself, a detailed article on its specific influence on SEI formation and its effect on thermal and high-voltage performance, as per the requested outline, cannot be generated at this time. The available scientific data focuses on its analogues rather than the specified compound.

Computational and Spectroscopic Characterization of 2,2,2 Trifluoroethyl Carbamate

Quantum Chemical Calculations and Spectroscopic Predictions

Quantum chemical calculations have proven to be an invaluable tool in elucidating the complex behaviors of fluorinated carbamates. Methodologies such as Density Functional Theory (DFT) and ab initio calculations have been employed to explore their potential energy surfaces, predict spectroscopic parameters, and understand reaction kinetics.

Density Functional Theory (DFT) for Conformational Analysis and Spectroscopic Parameters

Density Functional Theory (DFT) has been widely used to investigate the conformational landscape of 2,2,2-trifluoroethyl carbamate (B1207046) and related compounds. These calculations have been instrumental in explaining experimental observations, such as the presence of multiple rotamers in solution. digitellinc.com For instance, computational studies on N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate, a model system, have successfully assigned the two sets of -CF3 quartets observed in ¹³C NMR spectra to rotational isomers around the N-CO₂R carbamate bond. digitellinc.comdigitellinc.com

DFT calculations, often paired with a suitable basis set like 6-311++G(d,p), are used to compute the optimized geometries of different conformers and the transition states that separate them. nih.govmissouri.edu These calculations reveal that the stability of various rotamers is influenced by a delicate balance of steric and electronic effects, including hyperconjugation. nih.gov Furthermore, DFT methods are employed to predict NMR chemical shifts (δ) and coupling constants (J), which have shown good agreement with experimental data, typically within 6%. nih.govmissouri.edu

| Computational Method | Application | Key Findings |

| DFT/B3LYP | Conformational Analysis | Assignment of ¹³C NMR signals to E/Z rotamers. digitellinc.comdigitellinc.com |

| DFT/B3LYP/6-311++G(d,p) | Spectroscopic Parameter Prediction | Calculated ¹³C chemical shifts and ¹³C-¹⁹F coupling constants in good agreement with experimental values. nih.govmissouri.edu |

| DFT/LSDA/6-311++G(d,p) | Vibrational Frequencies | Calculation of fundamental vibrational frequencies. researchgate.net |

Ab Initio Calculations for Reaction Pathways and Kinetics

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameterization, have been utilized to study reaction pathways and kinetics of molecules related to 2,2,2-trifluoroethyl carbamate. For example, ab initio molecular dynamics has been employed to investigate the decomposition pathways of carbonate-based electrolytes, revealing a preference for the cleavage of external C-O bonds. arxiv.org

In studies of similar fluorinated carbonates like bis(2,2,2-trifluoroethyl) carbonate (BtFEC), ab initio calculations have been crucial in determining the main reaction pathways and reaction rate coefficients for its decomposition. acs.org These calculations identified two primary elimination pathways involving the formation of HF or trifluoroacetaldehyde, with calculated energy barriers of 74.8 and 94.3 kcal mol⁻¹, respectively. acs.org Such studies are vital for understanding the thermal stability and potential applications of these compounds. acs.org

Potential Energy Surface (PES) Mapping and Rotational Barriers

The exploration of the potential energy surface (PES) is fundamental to understanding the conformational dynamics of 2,2,2-trifluoroethyl carbamates. PES analyses, often conducted at the SMD[MP2/6-311++G(d,p)] level with higher-level energy corrections up to MP4(fc,SDTQ), have been reported for model systems like N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate. nih.govmissouri.eduresearchgate.net

These studies have identified multiple unique minima corresponding to different rotamers (E and Z) and the transition state structures connecting them. nih.govmissouri.edu A significant finding is that while the minima have an essentially sp²-hybridized nitrogen, the transition states for rotation feature N-pyramidalization. nih.govmissouri.edumissouri.edu The rotational barriers are influenced by factors such as the repulsion between the nitrogen lone pair and the CO₂ group, and negative hyperconjugation. nih.gov Two-dimensional PES scans have been particularly effective in visualizing the complex rotation-inversion pathways. nih.govresearchgate.net The computed rotational barriers from these studies are in excellent agreement with experimentally measured values. nih.govresearchgate.netmst.eduresearchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation

A variety of advanced spectroscopic techniques are employed to experimentally probe the structure and dynamics of this compound and its analogues, providing data that complements and validates computational findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR, VT-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of 2,2,2-trifluoroethyl carbamates. ¹H, ¹³C, and ¹⁹F NMR are routinely used to identify the molecular structure. researchgate.net The presence of the trifluoroethyl group provides a unique spectroscopic handle. In ¹³C NMR, the CF₃ carbon signal often appears as a quartet due to coupling with the three fluorine atoms. digitellinc.comdigitellinc.commissouri.edu

Variable-temperature (VT) NMR spectroscopy has been particularly insightful for studying the dynamic processes in these molecules, specifically the rotational isomerism around the C-N bond. researchgate.netmissouri.edumst.eduresearchgate.netresearchgate.netresearchgate.net At low temperatures, separate signals for the E and Z rotamers can be observed, which coalesce as the temperature is increased. researchgate.netmissouri.edumst.eduresearchgate.net This allows for the determination of the activation barrier for E/Z-isomerization using the Eyring-Polanyi equation. researchgate.netmst.eduresearchgate.net An experimental rotational barrier of 15.65 ± 0.13 kcal/mol has been measured for a related compound, N-Boc-N-(2,2,2-trifluoroethyl)-4-aminobutan-1-ol. researchgate.netmst.eduresearchgate.net ¹⁹F NMR is often superior to ¹³C NMR for coalescence studies due to larger chemical shift differences between the rotamers. missouri.edu

| NMR Technique | Application | Key Observations |

| ¹³C NMR | Structural Characterization, Rotational Isomerism | Observation of two quartets for the -CF₃ group, indicating the presence of E/Z rotamers. digitellinc.comdigitellinc.commissouri.edu |

| ¹⁹F NMR | Rotational Isomerism | Clear resolution of signals for E and Z rotamers, often superior to ¹³C NMR for coalescence studies. researchgate.netmissouri.eduresearchgate.net |

| VT-NMR | Dynamic Processes | Determination of the activation barrier for E/Z-isomerization. researchgate.netmissouri.edumst.eduresearchgate.netresearchgate.netresearchgate.net |

| 2D NMR | Structural Elucidation | Used to confirm connectivities and assign signals in complex spectra. |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups and vibrational modes within a molecule. For carbamates, characteristic vibrational bands include the C=O stretching frequency, typically observed in the range of 1690–1730 cm⁻¹. The N-H bending vibration is also a key diagnostic peak.

FT-IR spectroscopy has been used in conjunction with DFT calculations to perform a complete vibrational analysis of related molecules. researchgate.net The mid-infrared region (4000–400 cm⁻¹) is typically used to observe fundamental vibrations. libretexts.orgacs.org In studies of related fluorinated carbonates, FT-IR has been used to monitor the decomposition products in real-time. acs.org For example, in the pyrolysis and oxidation of bis(2,2,2-trifluoroethyl) carbonate, FT-IR was used to identify species such as CO, CO₂, CHF₃, and CF₂O. acs.org

| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Reference |

| C=O Stretch | 1690–1730 | |

| N-H Bend | 1540–1580 | |

| C-H Stretch (aliphatic) | 2850–3000 | libretexts.org |

| C-H Stretch (alkene/aromatic) | 3000-3200 | libretexts.org |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for the precise determination of a compound's elemental composition and for elucidating its fragmentation pathways. For this compound, predicted HRMS data provides expected mass-to-charge ratios (m/z) for various adducts, which are essential for its identification in complex matrices. uni.lu

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 144.02669 |

| [M+Na]⁺ | 166.00863 |

| [M-H]⁻ | 142.01213 |

| [M+NH₄]⁺ | 161.05323 |

| [M+K]⁺ | 181.98257 |

| [M+H-H₂O]⁺ | 126.01667 |

| [M+HCOO]⁻ | 188.01761 |

Data sourced from PubChem. uni.lu

Interfacial and Surface Chemistry Characterization

The interfacial and surface chemistry of fluorinated carbonates is of significant interest, particularly in the context of their application in lithium-ion batteries. While direct studies on this compound are limited, extensive research on structurally related compounds like bis(2,2,2-trifluoroethyl) carbonate (TFEC) and methyl(2,2,2-trifluoroethyl) carbonate (FEMC) provides valuable insights into the expected behavior of the trifluoroethyl moiety at electrode surfaces.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material. In the study of battery electrolytes, XPS is instrumental in analyzing the solid electrolyte interphase (SEI), a passivation layer that forms on the electrode surface. rsc.org

Studies on electrolytes containing the related compound bis(2,2,2-trifluoroethyl) carbonate (TFEC) reveal the composition of the SEI formed on graphite (B72142) electrodes. rsc.orgresearchgate.net The analysis of C 1s, F 1s, and O 1s spectra indicates the presence of various species resulting from electrolyte decomposition. For instance, after cycling, the SEI is composed of lithium, fluorine, carbon, oxygen, and phosphorus, with LiF being a dominant species. rsc.orgvulcanchem.com The presence of the –CF₃ group from the fluorinated solvent is expected to influence the composition of this layer. vulcanchem.com

Table 2: XPS Analysis of the Solid Electrolyte Interphase (SEI) on Graphite Electrodes Cycled in a TFEC-Containing Electrolyte

| Element | Atomic Concentration (%) | Predominant Species |

|---|---|---|

| Li | 45-55% | LiF, Li₂CO₃ |

| F | ~25% | LiF, LiPFₓOᵧ |

| C | 12-18% | C-C, Carbonates, Semicarbonates |

| O | 8-10% | Carbonates, P-O species |

| P | 2-4% | LiPFₓOᵧ |

Data is based on studies of related fluorinated carbonates like FEMC and TFEC. rsc.orgvulcanchem.com

The analysis suggests that the SEI formed in the presence of TFEC is rich in inorganic compounds, which is believed to contribute to improved battery performance. rsc.org

Cyclic Voltammetry for Electrochemical Behavior

Cyclic voltammetry (CV) is an electrochemical technique used to probe the reduction and oxidation processes of a substance. For electrolyte components in lithium-ion batteries, CV helps to determine their electrochemical stability window and their role in the formation of the SEI layer.

The electrochemical behavior of electrolytes containing bis(2,2,2-trifluoroethyl) carbonate (TFEC) has been investigated using cyclic voltammetry. rsc.orgresearchgate.net In these studies, the CV scans of Li|graphite cells show distinct reduction peaks. A major reduction peak observed around 0.5-0.6 V vs. Li⁺/Li is typically associated with the reduction of ethylene (B1197577) carbonate (EC), a common co-solvent. rsc.org A smaller reduction peak at approximately 0.7-0.8 V is attributed to the reduction of TFEC, indicating that it plays a role in the SEI formation, albeit a comparatively minor one in the presence of EC. rsc.orgresearchgate.net The use of such fluorinated compounds is intended to enhance the oxidative stability of the electrolyte at high voltages. rsc.org

Table 3: Reduction Peaks in Cyclic Voltammetry of an Electrolyte Containing bis(2,2,2-trifluoroethyl) carbonate (TFEC)

| Potential (V vs. Li⁺/Li) | Associated Reaction |

|---|---|

| ~ 0.5-0.6 V | Reduction of Ethylene Carbonate (EC) |

| ~ 0.7-0.8 V | Reduction of bis(2,2,2-trifluoroethyl) carbonate (TFEC) |

Data is based on studies of electrolytes containing the related compound TFEC. rsc.orgresearchgate.net

Micro-Flow Reactor (MFR) for Species Concentration Monitoring

Micro-flow reactors (MFR) coupled with analytical techniques like Fourier-transform infrared spectroscopy (FTIR) are used to study the decomposition and reaction kinetics of chemical species under controlled temperature profiles.

In a study investigating bis(2,2,2-trifluoroethyl) carbonate (referred to as BtFEC in the study) as a fire suppressant candidate for lithium-ion batteries, an MFR was used to monitor the concentration of various species during its pyrolysis and oxidation at temperatures ranging from 800–1300 K. The concentrations of the parent compound (BtFEC) and decomposition products were tracked to understand the underlying chemical kinetics.

Table 4: Species Monitored in Micro-Flow Reactor (MFR) Study of bis(2,2,2-trifluoroethyl) carbonate (BtFEC) Pyrolysis and Oxidation

| Monitored Species | Chemical Formula |

|---|---|

| bis(2,2,2-trifluoroethyl) carbonate | BtFEC |

| Carbon Monoxide | CO |

| Carbon Dioxide | CO₂ |

| Fluoroform | CHF₃ |

| Carbonyl Fluoride (B91410) | CF₂O |

| Hexafluoroethane | C₂F₆ |

| Hydrogen Fluoride | HF |

This data pertains to the related compound bis(2,2,2-trifluoroethyl) carbonate.

The results from such MFR studies are crucial for developing and validating kinetic models that describe the thermal decomposition of these fluorinated compounds.

Structure Activity Relationships Sar of 2,2,2 Trifluoroethyl Carbamate Derivatives

Impact of the Trifluoromethyl Group on Molecular Properties

Lipophilicity and Membrane Permeability Modulation

The introduction of a trifluoromethyl group generally increases the lipophilicity of a compound, a crucial factor for its ability to cross biological membranes. ontosight.aitaylorandfrancis.com This is attributed to the hydrophobic nature of the CF3 group, which enhances the molecule's solubility in non-polar environments like the lipid bilayers of cell membranes. ontosight.ai Studies on various compounds have demonstrated that trifluoromethylation can lead to improved membrane permeability. taylorandfrancis.comresearchgate.net For instance, research on N-trifluoromethyl azoles showed they have higher lipophilicity and Caco-2 permeability compared to their N-methyl counterparts. researchgate.net This increased lipophilicity can facilitate better penetration through biological barriers, which is a desirable characteristic in drug design.

Table 1: Comparative Lipophilicity of Fluorinated vs. Non-fluorinated Analogs